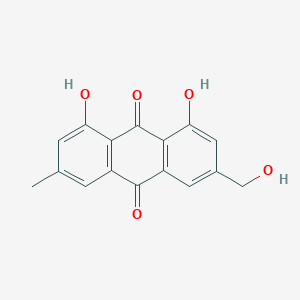
3-Methyl-2-phenyl-2H-azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-2H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high reactivity due to the ring strain. The presence of a phenyl group and a methyl group attached to the azirine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenyl-2H-azirine can be synthesized through various methods. One common approach involves the decomposition of vinyl azides. For instance, the microwave-assisted synthesis of this compound from [(Z)-1-azidoprop-1-enyl]benzene has been reported. This method involves microwave irradiation, which significantly reduces reaction times and increases yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazoles and isoxazoles.
Reduction: Reduction reactions can lead to the formation of aziridines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions
Major Products:
Oxidation: Oxazoles and isoxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirine derivatives
Scientific Research Applications
3-Methyl-2-phenyl-2H-azirine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-2H-azirine involves its high reactivity due to the ring strain. The compound acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-Phenyl-2H-azirine
- 3-Phenyl-2H-azirine
- 2-Methyl-2H-azirine
Comparison: 3-Methyl-2-phenyl-2H-azirine is unique due to the presence of both a phenyl and a methyl group, which enhances its reactivity and stability compared to other azirines. This makes it particularly useful in synthetic applications where high reactivity is required .
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
LSTLUDQMQUGUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



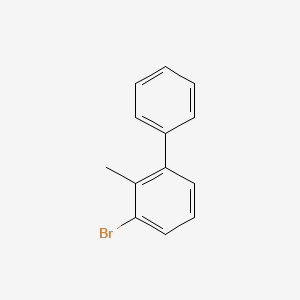
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
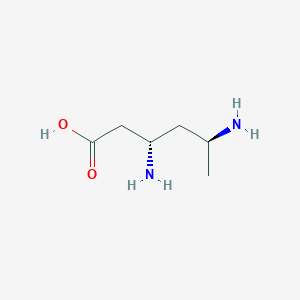
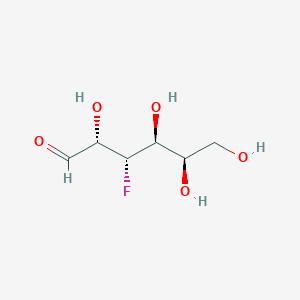
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
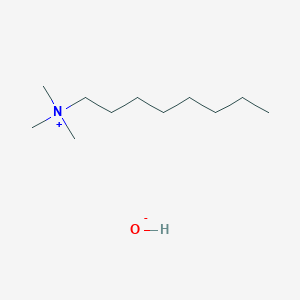
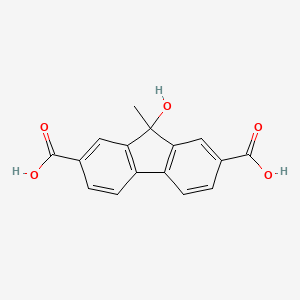
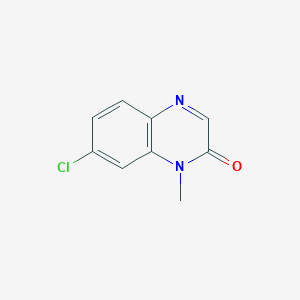
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)

